N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyridin-2-amine
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Overview
Description
N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a trifluoromethyl group and a triazolo-pyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, starting from readily available precursors
Formation of Triazolo-Pyridazinyl Core: This step often involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the triazolo-pyridazinyl ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced triazolo-pyridazinyl derivatives.
Scientific Research Applications
N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
Industrial Applications: Its chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the triazolo-pyridazinyl core provides a stable scaffold for interaction with biological molecules. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyridin-2-amine: This compound shares structural similarities with other triazolo-pyridazinyl derivatives, such as
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group with a triazolo-pyridazinyl core, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high specificity and stability.
Properties
Molecular Formula |
C17H18F3N7 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-methyl-N-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H18F3N7/c1-25(13-4-2-3-9-21-13)12-7-10-26(11-8-12)15-6-5-14-22-23-16(17(18,19)20)27(14)24-15/h2-6,9,12H,7-8,10-11H2,1H3 |
InChI Key |
KXSBCDKUCGVZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C4=CC=CC=N4 |
Origin of Product |
United States |
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